1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Overview
Description
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C9H17NO2. It is a light yellow liquid with a molecular weight of 171.24 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications in chemistry include serving as a building block for more complex molecules and as a reagent in organic synthesis.
In biology, the compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. In industry, it is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid
Cyclopropanecarboxylic acid methyl ester
Cyclopropanecarboxylic acid ethyl ester
Cyclopropanecarboxylic acid propyl ester
Biological Activity
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (AMCA-TBE) is a compound of significant interest in pharmaceutical and agricultural research due to its unique cyclopropane structure and biological properties. This article delves into its biological activity, mechanisms, and potential applications, supported by empirical data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1263378-36-8
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
The compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that AMCA-TBE exhibits various biological activities, including:
- Antidepressant Properties : A study on derivatives of cyclopropanecarboxylic acids showed that certain compounds had antidepressant effects superior to traditional medications like imipramine . The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Plant Stress Resistance : AMCA-TBE has been investigated for its role in enhancing plant resilience against environmental stressors. It acts as an ethylene precursor, improving defense mechanisms in plants like maize against pathogens and drought .
The biological activity of AMCA-TBE can be attributed to several mechanisms:
- Neurotransmitter Modulation : By influencing the levels of neurotransmitters in the brain, AMCA-TBE can alter mood and anxiety levels, providing a potential therapeutic avenue for depression .
- Ethylene Biosynthesis : In plants, AMCA-TBE enhances ethylene production, which is crucial for plant growth and response to stress. This interaction helps in activating defense-related proteins that bolster plant immunity against pathogens .
Antidepressant Activity
A series of studies evaluated the antidepressant potential of AMCA-TBE derivatives. One notable study synthesized various derivatives and tested them in animal models. Results indicated that certain compounds exhibited higher efficacy than established antidepressants, suggesting a promising avenue for developing new treatments .
Plant Stress Resistance
In agricultural research, AMCA-TBE was applied to maize plants to assess its effectiveness in enhancing resistance to biotic stressors. The findings revealed that plants treated with AMCA-TBE showed improved yield and resilience against fungal attacks compared to untreated controls. Molecular docking studies indicated a strong binding affinity between AMCA-TBE and key proteins involved in stress response pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKOHKFVXVSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154517 | |
Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-36-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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